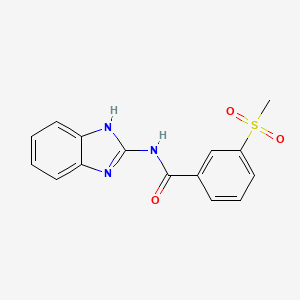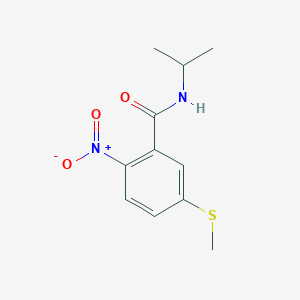![molecular formula C16H18N2O3 B7480900 Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. FMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors. This may result in an increase in dopamine neurotransmission, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been shown to have effects on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone in lab experiments is its potential as a tool for studying dopamine neurotransmission and related disorders such as schizophrenia. However, Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has not been extensively studied and its potential side effects and toxicity are not well understood. Additionally, its synthesis can be complex and requires specialized equipment.
Zukünftige Richtungen
Future research on Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone could focus on its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. The development of more efficient and cost-effective synthesis methods could also facilitate its use in research.
Synthesemethoden
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can be synthesized through various methods, including the reaction of 2-methoxyphenylpiperazine with furan-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of furan-3-carboxylic acid with 4-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then treated with acetic anhydride to yield Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine D2 receptors, which are involved in the regulation of dopamine neurotransmission. Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has also been studied for its potential as an antidepressant and anxiolytic agent, as well as its potential use in the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-15-5-3-2-4-14(15)17-7-9-18(10-8-17)16(19)13-6-11-21-12-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZRZCUDRFVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)



![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
